molecular formula C7H10ClF3N4 B11870684 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-93-7

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B11870684
CAS No.: 762240-93-7
M. Wt: 242.63 g/mol
InChI Key: YLWRJHCVVFEJDK-UHFFFAOYSA-N
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Description

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrotriazolopyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, making it an environmentally friendly approach. The reaction conditions are generally mild, and the process is scalable, providing moderate to good yields .

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, with optimization for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted triazolopyrazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-93-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine class and exhibits potential as an antibacterial and anticancer agent among other therapeutic properties.

  • Molecular Formula : C7_7H9_9ClF3_3N4_4
  • Molecular Weight : 206.17 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group and a tetrahydrotriazole ring structure that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that compounds similar to 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus: 32 µg/mL
    • Against Escherichia coli: 16 µg/mL
      These MIC values suggest comparable efficacy to first-line antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been assessed through various studies focusing on human cancer cell lines. Notably:

  • Cell Lines Tested : HCT-116 and HT-29 (colon cancer cell lines)
  • Mechanism of Action : The compound RB7 (related to the triazolo series) was shown to induce apoptosis via the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to caspase activation and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by structural modifications:

  • Trifluoromethyl Group : Enhances lipophilicity and potential receptor interactions.
  • Alkyl vs. Aromatic Substituents : Long alkyl chains have been found to improve antibacterial activity compared to aromatic groups due to better membrane permeability.
  • Electron-Donating Groups : Compounds with electron-donating substituents at specific positions showed enhanced antibacterial effects due to favorable interactions with target receptors .

Case Studies

StudyFindingsCompound Tested
Moderate to good antibacterial activity against Gram-positive and Gram-negative bacteriaVarious triazolo derivatives
Induced apoptosis in colon cancer cells via mitochondrial pathwayRB7 derivative
Highlighted synthetic utility and biological significance of triazolo derivativesGeneral triazolo[4,3-a]pyrazines

Properties

CAS No.

762240-93-7

Molecular Formula

C7H10ClF3N4

Molecular Weight

242.63 g/mol

IUPAC Name

8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H9F3N4.ClH/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4;/h4,11H,2-3H2,1H3;1H

InChI Key

YLWRJHCVVFEJDK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NN=C(N2CCN1)C(F)(F)F.Cl

Origin of Product

United States

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